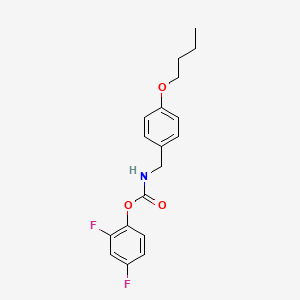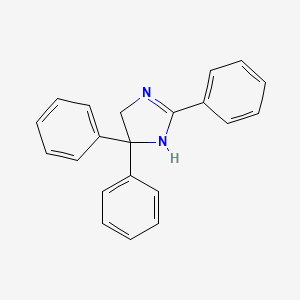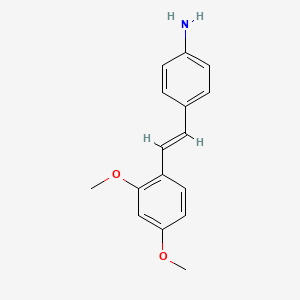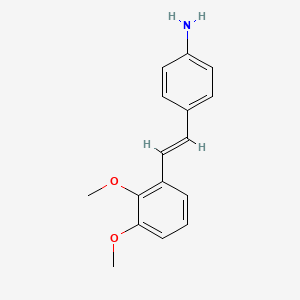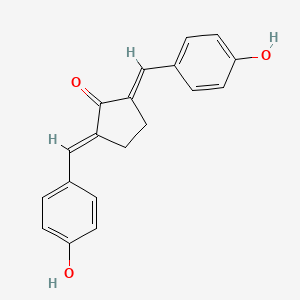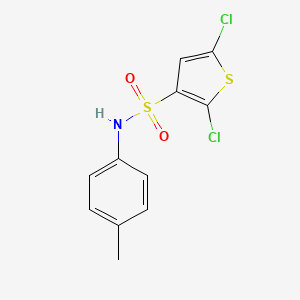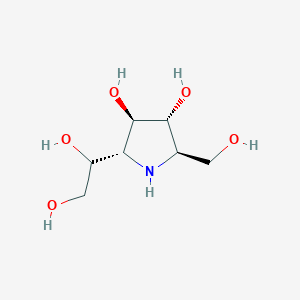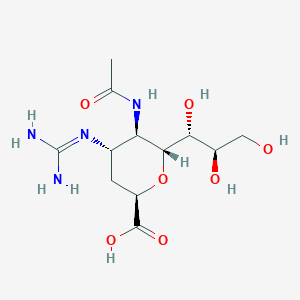
2,4-Deoxy-4-guanidino-5-N-acetyl-neuraminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is a synthetic derivative of neuraminic acid, a key component in the structure of sialic acids Sialic acids are found on the surface of cells and play crucial roles in cellular recognition, signaling, and pathogen interactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid typically involves multiple steps starting from neuraminic acid or its derivatives. The key steps include:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the neuraminic acid molecule.
Introduction of Guanidino Group: The guanidino group is introduced at the 4-position through a series of reactions involving intermediates such as isothiourea.
Deprotection and Acetylation: The protecting groups are removed, and the molecule is acetylated at the 5-position to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using genetically engineered microorganisms to produce neuraminic acid derivatives, followed by chemical modification to introduce the guanidino and acetyl groups. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can modify the guanidino group or other functional groups.
Substitution: The guanidino group can participate in substitution reactions, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield keto derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is significant in studying cell surface interactions. It can be used to probe the roles of sialic acids in cellular recognition and signaling processes.
Medicine
In medicine, the compound is being investigated for its antiviral properties, particularly against influenza viruses. It acts as a neuraminidase inhibitor, preventing the release of new viral particles from infected cells .
Industry
Industrially, the compound can be used in the production of antiviral drugs and as a research tool in the development of new therapeutic agents.
Wirkmechanismus
The primary mechanism of action for 2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is its inhibition of neuraminidase, an enzyme crucial for the replication of influenza viruses. By binding to the active site of neuraminidase, the compound prevents the cleavage of sialic acids from glycoproteins, thereby inhibiting the release of new viral particles and halting the spread of infection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used in the treatment of influenza.
Oseltamivir: A widely used antiviral drug that also targets neuraminidase.
Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases.
Uniqueness
2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is unique due to its specific structural modifications, which enhance its binding affinity and specificity for neuraminidase. This makes it a promising candidate for developing new antiviral therapies, especially in cases where resistance to existing drugs is a concern .
Eigenschaften
Molekularformel |
C12H22N4O7 |
|---|---|
Molekulargewicht |
334.33 g/mol |
IUPAC-Name |
(2R,4S,5R,6R)-5-acetamido-4-(diaminomethylideneamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H22N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h5-10,17,19-20H,2-3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,7+,8+,9+,10+/m0/s1 |
InChI-Schlüssel |
DAAUVSVERFXBSX-IHICSVBISA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@H](O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




